Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate, also known as ABT-263, is a small molecule inhibitor that has been shown to have promising anticancer properties. The compound was first synthesized in 2005 and has since undergone extensive scientific research to explore its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate works by binding to the BH3-binding groove of Bcl-2 and other related proteins, preventing them from inhibiting apoptosis. This leads to the activation of the apoptotic pathway and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate has been shown to have potent anticancer effects in vitro and in vivo. It has been tested in a variety of cancer cell lines and animal models, and has been shown to induce apoptosis in a dose-dependent manner. It has also been shown to have synergistic effects when combined with other anticancer agents.
Advantages and Limitations for Lab Experiments
Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate has several advantages as a research tool for studying cancer. It is a potent inhibitor of Bcl-2 and related proteins, and has been shown to have broad-spectrum activity against a variety of cancer cell lines. However, it also has some limitations. It can be toxic to normal cells at high doses, and its efficacy may be limited by the development of resistance in cancer cells.
Future Directions
There are several areas of future research that could be explored with Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate. One area is the development of more potent and selective inhibitors of Bcl-2 and related proteins. Another area is the identification of biomarkers that can predict the response of cancer cells to Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate. Additionally, the use of Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate in combination with other anticancer agents may be explored to enhance its efficacy and reduce toxicity. Finally, the potential of Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate as a therapeutic agent for other diseases, such as autoimmune disorders, may also be investigated.
Synthesis Methods
The synthesis of Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate involves a multi-step process that begins with the reaction of 2-aminothiophenol with ethyl chloroacetate to produce ethyl 2-(2-aminothiophen-3-yl)acetate. This intermediate is then reacted with sulfuric acid to produce ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate, the final product.
Scientific Research Applications
Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate has been extensively studied for its potential as a therapeutic agent for cancer treatment. It works by inhibiting the activity of B-cell lymphoma 2 (Bcl-2), a protein that is overexpressed in many types of cancer cells and is responsible for promoting cell survival and inhibiting apoptosis. By inhibiting Bcl-2, Ethyl 3-(anilinosulfonyl)-1-benzothiophene-2-carboxylate can induce apoptosis in cancer cells, leading to their death.
properties
IUPAC Name |
ethyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-2-22-17(19)15-16(13-10-6-7-11-14(13)23-15)24(20,21)18-12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVAPOIQESOYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.